Prop-2-enyl 2-iodoacetate

Description

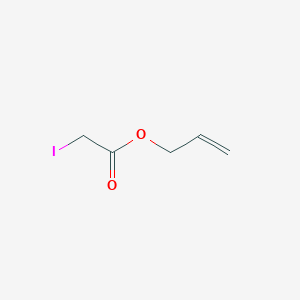

Prop-2-enyl 2-iodoacetate (CAS: 35021-99-9) is an organoiodine compound characterized by an allyl (prop-2-enyl) ester group attached to 2-iodoacetic acid. Its molecular formula is C₅H₇IO₂, with a molecular weight of 226.01 g/mol (calculated).

Properties

IUPAC Name |

prop-2-enyl 2-iodoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZORKJQSVCOBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466542 | |

| Record name | Acetic acid, iodo-, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90711-60-7 | |

| Record name | Acetic acid, iodo-, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 2-iodoacetate can be synthesized through the esterification of 2-iodoacetic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-iodoacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of allyl azide or allyl thiocyanate.

Oxidation: Formation of allyl epoxide or diols.

Reduction: Formation of allyl alcohol.

Scientific Research Applications

Chemical Synthesis

Prop-2-enyl 2-iodoacetate is primarily utilized as a reactive intermediate in organic synthesis. Its applications include:

- Nucleophilic Substitution Reactions : The compound can serve as a source of the iodoacetate moiety, which is valuable for introducing acyl groups into nucleophiles. This property is exploited in the synthesis of various esters and amides.

- Click Chemistry : The compound is compatible with click chemistry protocols, particularly azide-alkyne cycloadditions, allowing for the formation of diverse bioconjugates. This application is critical in biochemistry for labeling biomolecules and creating complex molecular architectures .

Biological Applications

This compound has shown potential in biological research, particularly in the following areas:

- Chemical Probes : The compound can be used to create cysteine-reactive chemical probes that facilitate the study of protein interactions and modifications. For instance, it can be utilized in isoTOP-ABPP (isotope-tagged activity-based protein profiling) to monitor changes in cysteine reactivity across proteomes, providing insights into protein function under varying conditions .

- Drug Development : The compound's ability to modify cysteine residues makes it a candidate for developing therapeutics targeting specific proteins involved in diseases. Its reactivity can be harnessed to design inhibitors or modulators that interact with cysteine-rich active sites on enzymes or receptors .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-iodoacetate involves the alkylation of nucleophilic sites in biological molecules. The iodine atom in the compound is highly reactive and can form covalent bonds with thiol groups in cysteine residues of proteins, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : Low yields in iodoacetamide synthesis (e.g., 5% for 2-Iodo-N-(prop-2-yn-1-yl)acetamide) suggest that steric bulk or electron-deficient groups hinder coupling efficiency .

- Analytical Limitations : this compound’s spectral data (e.g., NMR, MS) are absent in the evidence, unlike isopropyl 2-iodoacetate, which has documented gas chromatography parameters .

Biological Activity

Prop-2-enyl 2-iodoacetate, with the chemical formula CHIO and CAS number 90711-60-7, is an organoiodine compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHIO |

| Molecular Weight | 226.012 g/mol |

| Exact Mass | 225.949 g/mol |

| LogP | 1.1506 |

| PSA | 26.3 Ų |

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various biomolecules, including proteins and nucleic acids. It is hypothesized that the compound may exert its effects through:

- Covalent Modification : The iodine atom can form covalent bonds with nucleophilic sites in proteins, potentially leading to altered protein function.

- Cell Signaling Pathways : Interaction with cellular signaling pathways may modulate gene expression and cellular responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- In Vitro Studies : Research demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in breast cancer cell lines such as MDA-MB-468 and MCF-7. The IC50 values ranged from 15.62 µg/mL to 2000 µg/mL depending on the cell line and treatment duration .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Microbial Extracts : Studies involving pigmented microbial extracts containing this compound showed a dose-dependent reduction in microbial growth, indicating potential applications in antimicrobial therapies .

Case Studies

- Breast Cancer Cell Lines : In a study assessing the effects of this compound on human breast cancer cell lines, significant reductions in cell viability were observed at concentrations above 1000 µg/mL after 48 hours of treatment. The highest inhibition achieved was approximately 59.7% .

- Murine Models : In vivo studies using murine models demonstrated that administration of this compound led to a notable decrease in tumor size and weight compared to control groups, suggesting its potential as a therapeutic agent against tumors .

Q & A

Advanced Research Question

- NMR/IR Analysis : Use H and C NMR to confirm ester and allyl group positions. The iodoacetate moiety shows characteristic deshielding in C NMR (~170 ppm for carbonyl). IR bands at ~1740 cm confirm the ester group.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in non-polar solvents. Refinement using SHELX software (e.g., SHELXL) is standard for small-molecule structures, leveraging intensity data and space group symmetry .

What are common impurities encountered during synthesis, and how can they be mitigated?

Basic Research Question

Key impurities include:

- Unreacted starting materials : Detectable via NMR or HPLC. Mitigate by optimizing stoichiometry.

- Hydrolysis products : Prevent by using anhydrous conditions and molecular sieves.

- Diastereomers : Resolve via chiral chromatography or recrystallization.

Methodological Tip : Perform flash chromatography with gradient elution (e.g., 20% → 50% ethyl acetate/hexane) to separate polar byproducts .

How does the iodoacetate group influence reactivity in cross-coupling reactions?

Advanced Research Question

The iodoacetate group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Its electron-withdrawing nature enhances oxidative addition in palladium-catalyzed reactions. For example, allyl esters of iodoacetic acid participate in alkylation reactions with organozinc reagents under Ni/Fe catalysis. Computational studies (DFT) can predict regioselectivity by analyzing LUMO localization at the iodine-bearing carbon.

What solvents and reaction conditions are optimal for stability during storage and reactions?

Basic Research Question

- Storage : Store in amber vials at –20°C under inert gas (N/Ar) to prevent photodegradation and hydrolysis.

- Reaction Solvents : Use aprotic solvents (DCM, THF) to avoid nucleophilic attack. Polar solvents like DMF may accelerate decomposition.

How can researchers address discrepancies in spectral data or low reproducibility?

Advanced Research Question

- Contradictory NMR Peaks : Verify solvent purity, calibrate spectrometers, and compare with computed spectra (e.g., ACD/Labs or Gaussian).

- Low Reproducibility : Document exact stoichiometry, solvent batch, and humidity levels. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.

- Statistical Validation : Apply Student’s t-test or ANOVA to assess batch-to-batch variability .

What computational tools predict the reactivity of this compound in complex reaction systems?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for substitution reactions.

- Docking Studies : Analyze steric effects in enzyme-binding pockets (e.g., using AutoDock Vina) if investigating biochemical applications .

How can researchers validate the purity of this compound for kinetic studies?

Basic Research Question

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for trace impurity detection.

- Elemental Analysis : Confirm iodine content via ICP-MS or combustion analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.